N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide
Description
N-(2-(2,3-Dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:
- A 2,3-dimethylphenyl group at position 2 of the pyrazole ring.
- A 5-oxido (sulfoxide) functional group.
- A 2-ethylbutanamide substituent at position 3.
This compound is likely explored for pharmacological applications due to its hybrid heterocyclic framework, which balances lipophilicity (via the aliphatic 2-ethylbutanamide) and aromatic interactions (via the thiophene and pyrazole moieties). However, specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-5-14(6-2)19(23)20-18-15-10-25(24)11-16(15)21-22(18)17-9-7-8-12(3)13(17)4/h7-9,14H,5-6,10-11H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETXFWAZZDLXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 319.41 g/mol
- CAS Number : 756258
This compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities including anti-inflammatory and anticancer effects.
Research indicates that compounds with a similar structural framework often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives inhibit specific enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of the thieno and pyrazole rings contributes to the compound's ability to scavenge free radicals.
- Interaction with Cellular Targets : These compounds can interact with various cellular receptors and pathways, influencing cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against human pancreatic cancer (Patu8988) and esophagus cancer (ECA109) cell lines with IC50 values ranging from 0.5 to 1.0 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| Patu8988 | 0.5 |
| ECA109 | 0.8 |
| SGC7901 | 0.9 |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential use in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the effects of this compound on various cancer cell lines using MTT assays. The results indicated that it significantly reduced cell viability in a dose-dependent manner. -
In Vivo Models :
Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its anticancer potential.
Comparison with Similar Compounds
N-[2-(2,3-Dimethylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide (CAS: 958984-08-2)
- Core Structure: Shares the thieno[3,4-c]pyrazole backbone and 2,3-dimethylphenyl group.
- Key Differences :
- Substituent at Position 3 : Furan-2-carboxamide vs. 2-ethylbutanamide.
- Oxidation State at Position 5 : 5-oxo (ketone) vs. 5-oxido (sulfoxide).
- The 2-ethylbutanamide in the target compound increases lipophilicity (higher logP), favoring membrane permeability but possibly reducing aqueous solubility. The 5-oxido group may improve polarity and metabolic stability compared to the 5-oxo analog.
Pyrazole-Based Heterocycles from Gewald-Type Reactions
- Core Structure : Pyrazole derivatives without fused thiophene rings.
- Substituents: Malononitrile (7a) or ethyl cyanoacetate (7b) at position 1.
- Synthetic Pathway: Utilizes Gewald-like reactions with elemental sulfur, malononitrile, or ethyl cyanoacetate.
- Contrast with Target Compound :
- Lack of fused thiophene ring reduces aromatic surface area and electronic complexity.
- Nitrile/carboxylate groups in 7a/7b confer higher polarity compared to the target’s aliphatic 2-ethylbutanamide.
Complex Ureido/Carbamate Derivatives (–3)
Examples include thiazol-5-ylmethyl carbamates and phenoxyacetamido-bearing compounds.
- Structural Complexity : Multiple stereocenters (e.g., (2S,3S,5R)), carbamate/ureido linkages, and thiazole rings.
- Key Differences from Target Compound :
- Functional Groups : Carbamates/ureidos vs. sulfoxide and aliphatic amide.
- Stereochemical Complexity : Target compound lacks specified stereochemistry, suggesting simpler synthesis.
- Biological Relevance : Compounds in –3 are likely protease inhibitors (e.g., HIV-1 protease), whereas the target’s application remains undefined.
Physicochemical Properties (Inferred)
Critical Analysis of Evidence Limitations
- Pharmacological Data: No activity or toxicity data are provided for the target compound, limiting direct functional comparisons.
- Stereochemical Clarity : Compounds in –3 have defined stereochemistry, while the target’s stereochemical configuration is unspecified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
